N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide
Overview
Description
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide is a complex organic compound that features both indole and phenoxyacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the indole derivative, followed by the introduction of the nitro group and the hydroxy group. The final step involves the coupling of the indole derivative with the phenoxyacetamide moiety under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), or other mild oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The nitro group can participate in redox reactions, while the indole moiety can interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-(2-methylphenoxy)acetamide
- N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-(2-propylphenoxy)acetamide
- N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-(2-isopropylphenoxy)acetamide
Uniqueness
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide is unique due to the specific substitution pattern on the phenoxy ring, which can influence its chemical reactivity and biological activity. The presence of the nitro and hydroxy groups on the indole ring also adds to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c1-11(2)13-5-4-12(3)17(8-13)29-10-18(25)22-23-19-15-9-14(24(27)28)6-7-16(15)21-20(19)26/h4-9,11,21,26H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSRFIRNFAFVAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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